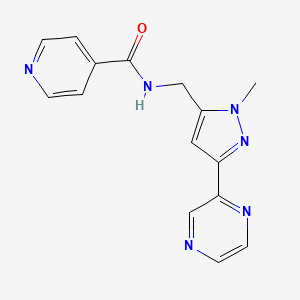

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)isonicotinamide

Description

Properties

IUPAC Name |

N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N6O/c1-21-12(8-13(20-21)14-10-17-6-7-18-14)9-19-15(22)11-2-4-16-5-3-11/h2-8,10H,9H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RODDXFAEVGIUEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)isonicotinamide typically involves multi-step organic reactions. One common method includes the initial formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. The pyrazine ring can be introduced via condensation reactions with appropriate aldehydes or ketones. The final step involves the coupling of the pyrazole-pyrazine intermediate with isonicotinic acid or its derivatives under amide formation conditions, often using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)isonicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Biological Applications

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)isonicotinamide has shown promise in various biological applications:

Anti-inflammatory Activity

Research indicates that compounds featuring pyrazole structures can inhibit enzymes involved in inflammatory processes, such as N-acylethanolamine-hydrolyzing acid amidase (NAAA). This inhibition preserves endogenous palmitoylethanolamide, enhancing its anti-inflammatory effects in conditions like rheumatoid arthritis and osteoarthritis .

Anticancer Potential

The compound may act as a PARP (Poly(ADP-ribose) polymerase) inhibitor, which is crucial in cancer therapy, particularly for treating BRCA-mutant tumors. Its ability to interfere with DNA repair mechanisms makes it a candidate for further development in oncology .

Antimicrobial Properties

Initial studies suggest that derivatives of this compound exhibit antimicrobial activity against various pathogens. The pyrazole moiety's structural characteristics contribute to this bioactivity, making it a candidate for developing new antibiotics or antifungal agents .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its derivatives:

Mechanism of Action

The mechanism of action of N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting a metabolic pathway. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Below is a systematic comparison with key derivatives:

Pyrazole-Based Acetamides

Compound 13 (N-(1,3-Dimethyl-1H-pyrazol-5-yl)acetamide)

- Structure : Pyrazole with methyl groups at positions 1 and 3, linked to an acetamide.

- Synthesis : Reacted 1,3-dimethylpyrazol-5-amine with acetic anhydride (70% yield) .

- Properties :

- Melting point: 43–45°C.

- IR: NH (3,123 cm⁻¹), CO (1,667 cm⁻¹).

- Lower molecular weight (153.18 g/mol) compared to the target compound.

Key Differences :

- The pyrazine substituent at position 3 (vs. methyl in Compound 13) likely increases solubility in polar solvents and alters electronic properties due to nitrogen-rich aromaticity .

N-Methylated Pyrazole Derivatives

Compound 14 (N-(1,3-Dimethyl-1H-pyrazol-5-yl)-N-methylacetamide)

Key Differences :

- The target compound retains a free amide NH, enabling stronger intermolecular hydrogen bonds (critical for crystal packing and bioactivity) compared to Compound 14’s N-methylated derivative .

Pyrazine-Containing Analogs

Patent Derivatives (e.g., Tyclopyrazoflor)

- Structure : Pyrazine and pyridine motifs common in agrochemicals/pharmaceuticals.

- Functional Relevance : Pyrazine’s electron-deficient nature enhances binding to biological targets (e.g., enzymes, receptors).

Key Differences :

- The target compound’s pyrazole-pyrazine-pyridine triad creates a multi-heterocyclic scaffold with distinct steric and electronic profiles compared to simpler pyrazine derivatives.

Data Tables

Table 1: Physicochemical Properties of Selected Pyrazole Derivatives

*Estimated based on structural formula.

Research Findings and Implications

- Hydrogen Bonding and Crystal Packing : The target compound’s isonicotinamide group and pyrazine substituent likely form extended hydrogen-bonding networks (e.g., N–H···N, C=O···H–N), as observed in graph-set analyses of similar heterocycles . This contrasts with methylated analogs (e.g., Compound 14), which exhibit weaker intermolecular interactions.

- Biological Relevance : Pyrazine and pyridine moieties are associated with antimicrobial and kinase-inhibitory activities. The free amide NH in the target compound may enhance target binding compared to N-methylated derivatives .

- Synthetic Challenges : Multi-step synthesis (similar to Compound 15’s preparation ) may result in lower yields, necessitating optimization of alkylation and amidation steps.

Biological Activity

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)isonicotinamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 294.318 g/mol. The compound features a pyrazole ring, which is significant for its biological activity. The synthesis typically involves multi-step organic reactions, including the formation of amide bonds between pyrazole derivatives and isonicotinamide.

While the precise mechanism of action for this compound is not fully elucidated, it is believed to interact with specific biological targets related to cellular signaling pathways. Similar compounds have been shown to inhibit various enzymes and modulate biochemical pathways associated with diseases such as tuberculosis and cancer .

Antitumor Activity

Research has demonstrated that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds structurally related to this compound have been reported to inhibit key oncogenic pathways, including those involving BRAF(V600E), EGFR, and Aurora-A kinase. In vitro studies have shown promising cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .

Anti-inflammatory and Antibacterial Effects

In addition to antitumor properties, pyrazole derivatives are recognized for their anti-inflammatory and antibacterial activities. Compounds similar to this compound have been evaluated for their ability to inhibit the production of pro-inflammatory cytokines and exhibit antibacterial effects against a range of pathogens .

Structure–Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key modifications in the chemical structure can enhance its potency and selectivity. For example, variations in substituents on the pyrazole ring or alterations in the isonicotinamide moiety can significantly influence the compound's efficacy against specific targets .

| Structural Feature | Effect on Activity |

|---|---|

| Pyrazole ring substitution | Alters binding affinity to target enzymes |

| Isonicotinamide modifications | Impacts pharmacokinetic properties |

| Presence of halogens | May enhance antibacterial properties |

Case Studies

Several studies have explored the biological activity of compounds closely related to N-((1-methyl-3-(pyrazin-2-y)-1H-pyrazol-5-yl)methyl)isonicotinamide:

- Anticancer Efficacy : A study reported that pyrazole derivatives exhibited significant cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231 when tested alone or in combination with doxorubicin, indicating potential for synergistic effects in cancer treatment .

- Anti-inflammatory Activity : Another investigation highlighted that certain pyrazole derivatives effectively inhibited LPS-induced nitric oxide production in macrophages, demonstrating their potential as anti-inflammatory agents .

- Antibacterial Properties : Research indicated that selected pyrazole compounds showed promising activity against various bacterial strains, suggesting their utility in developing new antimicrobial therapies .

Q & A

Q. What synthetic strategies are effective for preparing N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)isonicotinamide, and how can purity be optimized?

A common approach involves coupling substituted pyrazole intermediates with isonicotinoyl chloride derivatives. For example, describes the synthesis of structurally analogous compounds (e.g., 5i ) via nucleophilic substitution reactions using K₂CO₃ as a base in N,N-dimethylformamide (DMF) at room temperature . Optimization of reaction conditions (e.g., solvent choice, stoichiometry) is critical to minimize side products. Purity can be ensured through recrystallization (e.g., using ethanol/water mixtures) and confirmed via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers resolve discrepancies in spectroscopic data during compound characterization?

Discrepancies in NMR or mass spectra may arise from tautomerism, residual solvents, or impurities. For instance, reports melting points and spectral data for pyrazole derivatives, highlighting the importance of comparing experimental data with computational predictions (e.g., density functional theory (DFT)-calculated chemical shifts). Cross-validation using multiple techniques (e.g., IR, UV-Vis) and elemental analysis can resolve ambiguities .

Advanced Research Questions

Q. What challenges arise in determining the crystal structure of this compound, and how can they be addressed?

Crystallization challenges include poor crystal growth due to molecular flexibility or solvent inclusion. and recommend using SHELX programs (e.g., SHELXL for refinement) and WinGX for data processing. For twinned crystals, employing the TwinRotMat algorithm in SHELXL or alternative space group assignments may improve refinement accuracy. Hydrogen bonding networks, analyzed via graph-set theory (as in ), can guide solvent selection for co-crystallization .

Q. How can hydrogen-bonding interactions influence the compound’s supramolecular assembly?

The pyrazine and pyridinyl groups in the compound are potential hydrogen-bond acceptors. emphasizes using graph-set analysis (e.g., Etter’s rules) to classify interactions (e.g., D for donor, A for acceptor). For example, N–H···N interactions between the pyrazole NH and pyrazine rings may stabilize layered packing motifs. Computational tools like CrystalExplorer can map electrostatic potentials to predict interaction sites .

Q. What methodologies are suitable for evaluating the compound’s biological activity in enzyme inhibition assays?

While direct biological data for this compound is limited in the evidence, related pyrazole derivatives (e.g., ) are tested via kinase inhibition assays. A typical protocol includes:

- Enzyme Source : Recombinant kinases (e.g., EGFR, VEGFR2) expressed in HEK293 cells.

- Assay Design : Competitive binding assays using ATP-competitive inhibitors, monitored via fluorescence polarization.

- Data Analysis : IC₅₀ values calculated using nonlinear regression (e.g., GraphPad Prism). Dose-response curves should account for solvent effects (e.g., DMSO < 1% v/v) .

Q. How can researchers reconcile conflicting solubility data in different solvent systems?

Conflicting solubility profiles (e.g., high in DMSO but low in aqueous buffers) may stem from pH-dependent ionization. notes that trifluoromethyl groups enhance lipophilicity, reducing aqueous solubility. Use the Hansen solubility parameters (HSPs) to predict solvent compatibility. For in vitro assays, employ solubilizing agents like cyclodextrins or surfactants (e.g., Tween-80) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported melting points for structurally similar analogs?

reports melting points for compound 5i (162–164°C), while analogous compounds vary by ±5°C due to polymorphic forms or impurities. Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) can identify polymorphs. Standardize drying conditions (e.g., vacuum desiccation) to minimize solvent retention .

Methodological Recommendations

- Synthesis : Optimize coupling reactions using microwave-assisted synthesis for higher yields ().

- Characterization : Combine LC-MS with ion mobility spectrometry to distinguish isobaric impurities.

- Crystallography : Use Olex2 for structure visualization and PLATON for validation of geometric parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.